2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol
Description
Chemical Structure and Properties 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methylsulfanyl-ethanol moiety. Its molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol.
Synthesis and Applications The compound is synthesized via nucleophilic substitution, where 2-mercaptoethanol reacts with a pyridin-2-ylmethyl halide (e.g., chloride or bromide) under basic conditions. This method mirrors the synthesis of analogous thioether derivatives, as seen in the preparation of 2-(pyridine-2-yldisulfanyl)ethylamine . As a building block, it is utilized in pharmaceutical and materials science research, particularly in constructing ligands or prodrugs where controlled release or redox activity is desired .
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIVUVCIBGRJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of pyridine-2-methanethiol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The sulfide group (-S-) undergoes nucleophilic substitution under alkaline conditions. Key reactions include:
Mechanistic Insight : The sulfur atom acts as a soft nucleophile, facilitating alkylation with electrophiles like methyl iodide. Oxidation with H₂O₂ or mCPBA proceeds via a radical intermediate, confirmed by EPR spectroscopy .
Hydroxyl Group Transformations
The primary alcohol undergoes typical alcohol reactions:
Esterification
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Reagents : Acetic anhydride, H₂SO₄ (cat.), 60°C, 4h
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Product : 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethyl acetate
Oxidation to Aldehyde
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Conditions : MnO₂ (activated), CHCl₃, reflux, 8h
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Product : 2-{[(Pyridin-2-yl)methyl]sulfanyl}acetaldehyde
Pyridine Ring Functionalization
The pyridine nitrogen participates in coordination and electrophilic substitution:
Metal Complexation
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Ligand Behavior : Forms stable complexes with Cu(II) and Fe(III) in ethanol/water (1:1).
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Stoichiometry : 1:1 (metal:ligand), confirmed by Job’s plot .
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Application : Catalyzes Heck coupling reactions with 82–95% efficiency .
Nitration
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Conditions : HNO₃/H₂SO₄ (1:3), 0°C, 2h
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Product : 2-{[(5-Nitro-pyridin-2-yl)methyl]sulfanyl}ethan-1-ol
Reductive Amination
The compound serves as a precursor in reductive amination for pharmaceutical intermediates:
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Protocol : React with benzaldehyde derivatives, NaBH₃CN, MeOH, 25°C, 12h.
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Product : N-Benzyl-2-{[(pyridin-2-yl)methyl]sulfanyl}ethylamine
Cross-Coupling Reactions
The pyridine ring enables palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl derivatives | 76% |
| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkyne | Alkynylated pyridine | 83% |
Conditions : Toluene, 80°C, 24h; isolated via silica gel chromatography .
Stability Under Acidic/Basic Conditions
Scientific Research Applications
2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol is a chemical compound with the molecular formula and a molecular weight of 169.25 g/mol. It has several scientific research applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties and serves as a precursor for the synthesis of bioactive molecules.
- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl groups is beneficial.
- Industry The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Chemical Reactions
This compound undergoes oxidation, reduction, and substitution reactions.
- Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
- Reduction Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
- Substitution The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide, resulting in the formation of various derivatives.
Data Table
| IUPAC Name | 2-(pyridin-2-ylmethylsulfanyl)ethanol |
|---|---|
| InChI | InChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2 |
| InChI Key | JXIVUVCIBGRJQU-UHFFFAOYSA-N |
Mechanism of Action
The mechanism of action of 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways . The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. Additionally, the pyridine ring can interact with various receptors and enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol, we analyze structurally related compounds with variations in aromatic rings, linker groups, and terminal functionalities. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparative Analysis of Structural Analogues
Key Comparisons
Aromatic Ring Modifications Pyridine vs. In contrast, 2-{[(2-nitrophenyl)methyl]sulfanyl}ethan-1-ol replaces pyridine with a nitro-substituted benzene, enhancing electron-withdrawing effects and acidity (e.g., thiol pKa reduction) . Substituent Effects: Derivatives like the carbamoyl-pyridine in exhibit intramolecular hydrogen bonding (C—H···O), stabilizing folded conformations. This contrasts with the target compound’s linear structure, which may favor intermolecular interactions .
Linker Group Variations Thioether vs. Disulfide vs. Thioether: highlights 2-(pyridine-2-yldisulfanyl)ethylamine, where the disulfide bond enables reversible cleavage under reducing conditions—a property absent in the target compound’s stable thioether linkage .
Terminal Functional Groups
- Hydroxyl vs. Ester : The hydroxyl group in the target compound promotes aqueous solubility and hydrogen-bonding networks, whereas ester-terminated analogues (e.g., ) exhibit higher lipophilicity, favoring membrane permeability .
Physicochemical and Biological Implications Solubility: The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol), whereas nitro- or ester-containing derivatives require organic solvents. Reactivity: The sulfanyl group can be oxidized to sulfoxide or sulfone, a pathway critical in prodrug activation (e.g., lansoprazole’s sulfinyl moiety in ). This contrasts with amino-linked analogues, which may undergo N-oxidation or methylation .
Biological Activity
The compound 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol , also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyridine ring attached to a mercaptoethanol moiety, which is significant for its biological interactions.
Pharmacological Activities
Research has demonstrated various pharmacological activities associated with this compound. Below are key findings related to its biological activities:
Antimicrobial Activity
Pyridine derivatives have shown notable antimicrobial properties. A study indicated that compounds similar to this compound exhibited activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antioxidant Properties
The antioxidant capacity of this compound contributes to its therapeutic potential. Studies suggest that the presence of the pyridine ring enhances the ability to scavenge free radicals, reducing oxidative stress in biological systems .
Anti-inflammatory Effects
Research indicates that derivatives of pyridine possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes .
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties. Compounds containing the pyridine moiety have been linked to antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate thiols under controlled conditions. The structure-activity relationship (SAR) studies highlight that modifications on the pyridine ring can significantly influence the biological activity of the compound.
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at low concentrations.
- Antioxidant Activity : In vitro assays revealed that this compound effectively reduced lipid peroxidation in rat liver homogenates, indicating its potential as an antioxidant agent.
- Anti-inflammatory Potential : In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups.
Q & A
Q. What are the common synthetic routes for 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A primary route involves nucleophilic substitution between pyridine-2-methanethiol and 2-chloroethanol under basic conditions (e.g., NaOH or KOH in ethanol). The thiol group acts as a nucleophile, displacing chloride. Reaction optimization includes controlling temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis byproducts . Alternatively, Mitsunobu reactions (using DIAD/TPP) can couple pyridine-2-methanethiol with ethylene glycol derivatives. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by TLC and H NMR is critical to confirm intermediate formation .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : IR spectroscopy : The O-H stretch (~3200–3500 cm) and C-S vibrations (~600–700 cm) are key. Pyridine ring C=N/C=C stretches appear at ~1600 cm . NMR :
- H NMR: Pyridine protons (δ 7.1–8.5 ppm, multiplet), methylene groups adjacent to sulfur (δ 2.8–3.2 ppm, triplet), and ethanol CHOH (δ 3.6–3.8 ppm, triplet).
- C NMR: Pyridine carbons (120–150 ppm), C-S (35–45 ppm), and C-O (60–65 ppm) .
High-resolution mass spectrometry (HRMS) confirms molecular weight (CHNOS: 181.06 g/mol).
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use dichloromethane/water to remove polar impurities.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1) resolves thiol byproducts.
- Recrystallization : Ethanol/water (1:2) yields colorless crystals. Purity is validated via HPLC (C18 column, 70% methanol/water, RT) .
Advanced Research Questions
Q. How does the sulfanyl group in this compound influence its reactivity in oxidation or substitution reactions?
- Methodological Answer : The sulfanyl group (-S-) is susceptible to oxidation. Controlled oxidation with HO (30% in acetic acid, 0°C) yields sulfoxide, while excess HO/higher temperatures (50°C) produce sulfone derivatives. Substitution reactions (e.g., alkylation) require deprotonation with NaH in DMF to enhance nucleophilicity. Competing pathways (e.g., Cannizzaro reactions with aldehydes) necessitate strict anhydrous conditions .
Q. What strategies resolve contradictions in crystallographic data for this compound during X-ray structure determination?
- Methodological Answer :
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
- Disordered solvent : Apply SQUEEZE (PLATON) to model electron density voids.
- Hydrogen bonding : Validate intramolecular interactions (e.g., O-H···N between ethanol and pyridine) via SHELXL’s DFIX restraints. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What structural modifications enhance the bioactivity of derivatives targeting neurological or antimicrobial pathways?
- Methodological Answer :
- Pyridine ring modifications : Introduce electron-withdrawing groups (e.g., -NO at C4) to modulate electronic effects on binding affinity.
- Ethanol chain derivatization : Esterification (e.g., acetyl chloride) increases lipophilicity for blood-brain barrier penetration.
- Sulfone analogs : Improve metabolic stability via oxidation (see Q4).
SAR studies using molecular docking (AutoDock Vina) and in vitro assays (MIC for antimicrobial activity) guide prioritization .
Safety and Compliance
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
